4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine: A Comprehensive Technical Guide on Properties, Synthesis, and Advanced Applications
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine: A Comprehensive Technical Guide on Properties, Synthesis, and Advanced Applications
As drug discovery and materials science pivot toward highly functionalized, metabolically stable scaffolds, fluorinated biaryl systems have emerged as critical building blocks. Specifically, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine (CAS: 189575-70-0) represents a privileged structural motif[1],. By combining the steric constraints of an ortho-substituted biphenyl with the profound electronic and lipophilic effects of a para-trifluoromethyl (-CF₃) group, this molecule serves as an indispensable precursor for advanced heterocycles, chiral ligands, and targeted therapeutics.
This technical whitepaper dissects the physicochemical dynamics, core synthetic applications, and validated experimental methodologies associated with this compound, providing researchers with a robust foundation for its application in modern chemical synthesis.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline properties of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine is essential for predicting its behavior in transition-metal-catalyzed cross-coupling and C–H activation cascades.
Quantitative Data Summary
The following table consolidates the core physicochemical parameters of the compound[2],[1],:
| Property | Specification |
| IUPAC Name | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine |
| Common Synonyms | 2-[4-(trifluoromethyl)phenyl]aniline |
| CAS Registry Number | 189575-70-0 |
| Molecular Formula | C₁₃H₁₀F₃N |
| Molecular Weight | 237.22 g/mol |
| Physical State | Solid / Crystalline Powder |
| Storage Conditions | Room Temperature (RT), protected from light and moisture |
Electronic and Steric Implications
The presence of the -CF₃ group at the 4'-position exerts a strong electron-withdrawing effect (inductive and hyperconjugative) on the adjacent aromatic ring.
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Reactivity Modulation: This electron deficiency deactivates the 4'-ring toward electrophilic aromatic substitution, directing metalation or functionalization exclusively to the electron-rich, amine-bearing ring.
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Metabolic Stability: In medicinal chemistry, the robust C–F bonds prevent oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the para-position, significantly increasing the half-life of derivative drug candidates[3].
Core Synthetic Applications
The primary utility of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine lies in its ability to undergo directed intramolecular cyclizations and functionalizations.
A. Synthesis of Phenanthridines and Phenanthridinones
Biaryl-2-amines are classic precursors for synthesizing phenanthridine ring systems[4]. Through Palladium/Copper-catalyzed aerobic oxidative C–H bond activation and carbonylation, the primary amine directs the palladium catalyst to the 2'-position, inserting carbon monoxide to yield highly functionalized phenanthridinones[5].
B. Carbazole Assembly
The compound is frequently utilized in the synthesis of N-arylated carbazoles. By employing cyclic diaryliodonium salts or via direct intramolecular C–H amination, the biphenyl system is forced into a rigid, planar carbazole architecture, which is highly prized in organic light-emitting diode (OLED) materials and fluorescent probes[6].
C. Regioselective C–H Acylation and Ligand Design
Palladium-catalyzed regioselective C–H acylation of this biaryl-2-amine yields complex diaryl ketones[7]. Furthermore, the steric bulk and electronic asymmetry of the scaffold make it an excellent precursor for synthesizing chiral phosphoramidite ligands, which are used to induce high enantioselectivity in copper- and silver-catalyzed asymmetric transformations[8].
Mechanistic Pathway: Pd-Catalyzed C–H Carbonylation
To understand the causality behind the transformation of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine into a phenanthridinone, we must map the catalytic cycle. The primary amine acts as an endogenous directing group, coordinating to the Pd(II) center and facilitating a concerted metalation-deprotonation (CMD) event.
Figure 1: Catalytic cycle for the Pd-catalyzed C-H carbonylation of biaryl-2-amines.
Experimental Methodology: Self-Validating Protocol
The following protocol outlines the synthesis of 8-(Trifluoromethyl)phenanthridin-6(5H)-one via Pd-catalyzed aerobic oxidative carbonylation[5].
Reagents & Materials
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Substrate: 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine (1.0 equiv, 0.5 mmol)
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Catalyst: Pd(OAc)₂ (5 mol%)
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Oxidant: Cu(OAc)₂ (2.0 equiv)
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Atmosphere: CO gas (1 atm, balloon)
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Solvent: Anhydrous DMF (3.0 mL)
Step-by-Step Execution & Causality
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Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the biaryl-2-amine (118.6 mg), Pd(OAc)₂ (5.6 mg), and Cu(OAc)₂ (181.6 mg).
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Causality: Pd(OAc)₂ is selected because the acetate ligands play a dual role: they coordinate the metal center and act as an internal base to facilitate the CMD step during C–H activation. Cu(OAc)₂ serves as a redox co-catalyst to reoxidize Pd(0) to Pd(II).
-
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Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with CO gas three times. Attach a CO balloon to maintain 1 atm pressure.
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Causality: Purging removes ambient moisture and non-target reactive gases. The constant 1 atm of CO provides the thermodynamic driving force for the acyl insertion step.
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Solvent Addition & Heating: Inject anhydrous DMF (3.0 mL) via syringe. Stir the mixture at 110 °C for 12 hours.
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Causality: DMF is a highly polar, aprotic solvent that stabilizes the cationic palladacycle intermediate. The elevated temperature overcomes the high activation energy barrier of the initial C–H metalation.
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Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (3 x 10 mL) to remove DMF and copper salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Self-Validation System
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In-Process Control (IPC): Monitor the reaction via LC-MS. The starting material peak (
238 [M+H]⁺) must cleanly convert to the phenanthridinone product ( 264 [M+H]⁺). -
Mechanistic Verification: To validate that the C–H activation step is occurring prior to carbonylation, a micro-aliquot can be quenched with D₂O in the absence of CO. Deuterium incorporation at the 2'-position, observable via ¹H-NMR, confirms the successful formation of the palladacycle intermediate. If the reaction stalls and a black precipitate (Pd black) forms, it indicates a failure of the Cu(OAc)₂ reoxidation cycle; ensure the system allows trace atmospheric O₂ to assist Cu turnover.
Medicinal Chemistry Perspectives
Beyond pure methodology, the 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine scaffold is highly relevant in modern drug discovery. The rigid biaryl axis combined with the lipophilic -CF₃ group allows for precise spatial orientation within deep hydrophobic protein pockets.
Notably, derivatives synthesized from this exact precursor have been heavily investigated as small-molecule modulators for epigenetic targets and ion channels. For instance, functionalized phenanthridines derived from this biaryl amine have shown promise as selective inhibitors and modulators of Sirtuin 6 (SIRT6) —an NAD⁺-dependent deacetylase implicated in aging and cancer—as well as TRPML ion channels , which regulate lysosomal function and autophagy[3]. The trifluoromethyl group in these derivatives drastically improves membrane permeability, ensuring the compounds can reach intracellular targets effectively.
References
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Chemical Communications. "Pd/Cu-Catalyzed aerobic oxidative aromatic C–H bond activation/N-dealkylative carbonylation towards the synthesis of phenanthridinones". Retrieved from[Link]
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Beilstein Journal of Organic Chemistry. "Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts". Retrieved from[Link]
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ACS Publications. "Palladium-Catalyzed Regioselective C–H Acylation of Biaryl-2-amines". Retrieved from[Link]
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LMU Munich. "Development of novel small molecule modulators of TRPML ion channels and Sirtuin 6". Retrieved from[Link]
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University of Alicante. "Synthesis and applications of chiral phosphoramidites·copper(II) and silver(I) complexes". Retrieved from [Link]
Sources
- 1. 2-[4-(trifluoromethyl)phenyl]aniline | 189575-70-0 [sigmaaldrich.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. m.chem960.com [m.chem960.com]
- 5. 10.1039/C6CC08701A | Pd/Cu-Catalyzed aerobic oxidative aromatic C–H bond activation/N-dealkylative carbonylation towards the synthesis of phenanthridinones† | chem960.com [m.chem960.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rua.ua.es [rua.ua.es]
